molecular formula C16H16N4OS2 B5581873 2-(1H-benzimidazol-2-ylthio)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5581873
M. Wt: 344.5 g/mol
InChI Key: FJBCNOLOEMIEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylthio)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4OS2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.07655349 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amplifiers of Phleomycin

Some derivatives of benzimidazole, including 2-(Benzothiazol-2'-ylthio)acetamide, have been studied for their in vitro activities as amplifiers of phleomycin against Escherichia coli. The activities varied, with 2-(Benzothiazol-2'-ylthio)acetamide showing maximal activity at specific concentrations (Brown, Dunlap, Grigg, & Danckwerts, 1978).

Antitumor Activity

Benzimidazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity. Notably, compounds like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Analgesic Activity

Acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, have been synthesized and their potential analgesic activities investigated. These compounds showed significant decrease in acetic acid-induced writhing responses in tests (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Antioxidants for Base Oil

Benzimidazole derivatives like 2(I-H benzo(d)imidazole-2-yl)thio) N-butyl acetamide have been prepared and studied as antioxidants for base stock. These compounds were evaluated based on their inhibition efficiency and oxidation stability (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).

Antimicrobial and Antifungal Activity

2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides have been synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds demonstrated excellent activity against a range of microorganisms and good cytotoxic activities (Devi, Shahnaz, & Prasad, 2022).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c21-14(20-16-19-12-7-3-4-8-13(12)23-16)9-22-15-17-10-5-1-2-6-11(10)18-15/h1-2,5-6H,3-4,7-9H2,(H,17,18)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBCNOLOEMIEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.